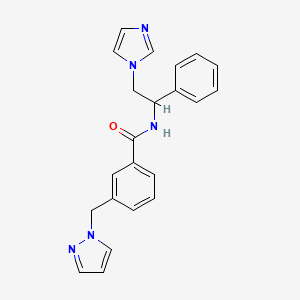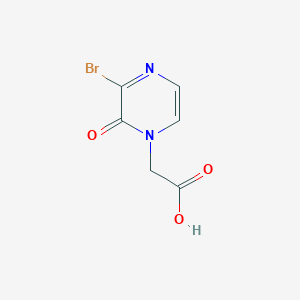
2-(3-Bromo-2-oxopyrazin-1(2H)-yl)aceticacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Bromo-2-oxopyrazin-1(2H)-yl)acetic acid is an organic compound that belongs to the class of pyrazine derivatives This compound is characterized by the presence of a bromine atom, a pyrazine ring, and an acetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-2-oxopyrazin-1(2H)-yl)acetic acid typically involves the bromination of a pyrazine derivative followed by the introduction of an acetic acid group. One common method involves the following steps:
Bromination: A pyrazine derivative is treated with a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The reaction is carried out at a controlled temperature to ensure selective bromination at the desired position.
Introduction of Acetic Acid Group: The brominated pyrazine derivative is then reacted with a suitable acetic acid precursor, such as chloroacetic acid, in the presence of a base like sodium hydroxide or potassium carbonate. The reaction is typically conducted under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of 2-(3-Bromo-2-oxopyrazin-1(2H)-yl)acetic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Bromo-2-oxopyrazin-1(2H)-yl)acetic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to yield different products.
Condensation Reactions: The acetic acid moiety can participate in condensation reactions with other compounds to form larger molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or amines can be used to replace the bromine atom. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize the compound. The reactions are usually performed in aqueous or organic solvents under controlled conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed to reduce the compound. The reactions are conducted in solvents like ethanol or tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido, thiocyanato, or amino derivatives, while oxidation and reduction can lead to the formation of various oxidized or reduced species.
Applications De Recherche Scientifique
2-(3-Bromo-2-oxopyrazin-1(2H)-yl)acetic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(3-Bromo-2-oxopyrazin-1(2H)-yl)acetic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(3-Chloro-2-oxopyrazin-1(2H)-yl)acetic acid
- 2-(3-Iodo-2-oxopyrazin-1(2H)-yl)acetic acid
- 2-(3-Fluoro-2-oxopyrazin-1(2H)-yl)acetic acid
Uniqueness
2-(3-Bromo-2-oxopyrazin-1(2H)-yl)acetic acid is unique due to the presence of the bromine atom, which imparts specific reactivity and properties. Compared to its chloro, iodo, and fluoro analogs, the bromine derivative may exhibit different reactivity patterns and biological activities, making it a valuable compound for diverse applications.
Propriétés
Formule moléculaire |
C6H5BrN2O3 |
|---|---|
Poids moléculaire |
233.02 g/mol |
Nom IUPAC |
2-(3-bromo-2-oxopyrazin-1-yl)acetic acid |
InChI |
InChI=1S/C6H5BrN2O3/c7-5-6(12)9(2-1-8-5)3-4(10)11/h1-2H,3H2,(H,10,11) |
Clé InChI |
KVKNLTCYGLRSLR-UHFFFAOYSA-N |
SMILES canonique |
C1=CN(C(=O)C(=N1)Br)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



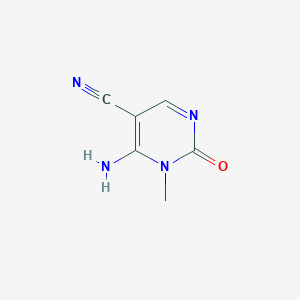
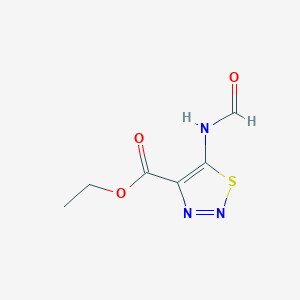

![6-Methyl-[1,2,4]triazolo[1,5-b][1,2,4]triazine](/img/structure/B15246370.png)
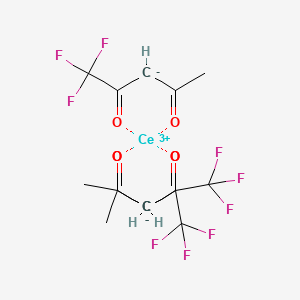

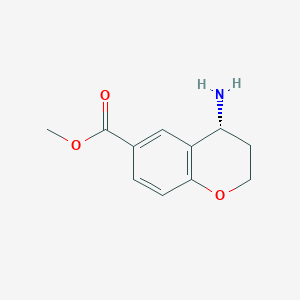
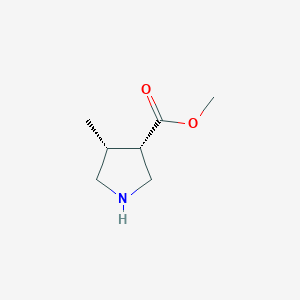
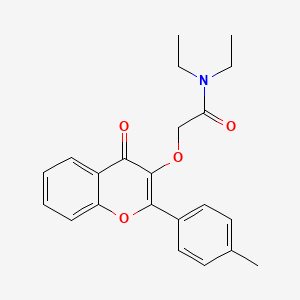

![tert-Butyl (3R,3aR,7aR)-3-aminohexahydropyrano[3,2-b]pyrrole-1(2H)-carboxylate](/img/structure/B15246400.png)
